molecular formula C16H8Cl2F2N2OS B2514041 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 476277-46-0

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No. B2514041
CAS RN: 476277-46-0
M. Wt: 385.21
InChI Key: IDUBZRQVZAQVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1970s and has since been widely used in both clinical and laboratory settings. In

Scientific Research Applications

Environmental Persistence and Toxicity

Research into related chlorinated compounds and their environmental impact highlights the persistence and potential toxicity of such chemicals. Chlorophenols, for instance, are noted for their role as precursors in the formation of dioxins and furans, indicating a potential environmental hazard for compounds with similar chlorinated structures. These compounds' degradation pathways, toxicity profiles, and environmental behaviors provide a crucial foundation for understanding N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide's potential impacts if released into the environment (Peng et al., 2016).

Chemical Synthesis and Transformation

The synthesis and transformation of chemically related compounds, such as 4-phosphorylated derivatives of 1,3-azoles, demonstrate the chemical versatility and potential for creating various biologically active molecules from a thiazole core structure. This suggests that this compound could serve as a precursor or template for developing new compounds with desired biological activities (Abdurakhmanova et al., 2018).

Antimicrobial and Antioxidant Properties

Research on antimicrobial compounds, such as triclosan, and their by-products underscores the potential for this compound to exhibit similar properties. The environmental occurrence, degradation, and toxicity of antimicrobials are crucial for evaluating the safety and applicability of new compounds in consumer products and medical applications (Bedoux et al., 2012).

Drug Development and Pharmacology

The development of novel synthetic opioids for medical use, based on structure-activity relationships, illustrates the potential for utilizing specific chemical structures, such as that of this compound, in pharmacology. Investigating the chemical synthesis, pharmacological evaluation, and molecular docking studies of related compounds can guide the development of new drugs with enhanced efficacy and reduced side effects (Raut et al., 2020).

Biochemical Analysis

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F2N2OS/c17-8-4-5-10(18)9(6-8)13-7-24-16(21-13)22-15(23)14-11(19)2-1-3-12(14)20/h1-7H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUBZRQVZAQVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.